(3,6-Dimethylpyridazin-4-yl)methanol
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Overview
Description
(3,6-Dimethylpyridazin-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylpyridazin-4-yl)methanol typically involves the reaction of 3,6-dimethylpyridazine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethylpyridazin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 3,6-dimethylpyridazine-4-carboxylic acid.
Reduction: Formation of 3,6-dimethylpyridazine-4-ylamine.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
(3,6-Dimethylpyridazin-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dimethylpyridazin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound of (3,6-Dimethylpyridazin-4-yl)methanol, containing two nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group, known for its diverse biological activities
Uniqueness
This compound is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable scaffold for the development of new compounds with enhanced properties .
Properties
IUPAC Name |
(3,6-dimethylpyridazin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDFZMZULMEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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